molecular formula C9H12N2O2 B13693389 3-Isopropyl-2-nitroaniline

3-Isopropyl-2-nitroaniline

Cat. No.: B13693389
M. Wt: 180.20 g/mol
InChI Key: VYQUBFAPMOPLGZ-UHFFFAOYSA-N
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Description

3-Isopropyl-2-nitroaniline is a nitroaromatic amine derivative characterized by a nitro group (-NO₂) in the ortho position (position 2) and an isopropyl group (-CH(CH₃)₂) in the meta position (position 3) relative to the amino group (-NH₂) on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of dyes, agrochemicals, and pharmaceuticals, where its substituents influence reactivity and solubility .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-nitro-3-propan-2-ylaniline

InChI

InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(10)9(7)11(12)13/h3-6H,10H2,1-2H3

InChI Key

VYQUBFAPMOPLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The nitration of isopropylbenzene (cumene) to form 3-nitroisopropylbenzene. This step involves the reaction of isopropylbenzene with a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature conditions.

    Reduction: The nitro group in 3-nitroisopropylbenzene is then reduced to an amino group using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to ensure efficient mixing and temperature control.

    Catalytic Reduction: Employing catalytic hydrogenation with palladium or platinum catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and sulfonation.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reducing Agents: Tin and hydrochloric acid, iron filings, catalytic hydrogenation with palladium or platinum.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Reduction: 3-Isopropyl-2-aminobenzene.

    Substitution: 3-Isopropyl-2-acylaminoaniline, 3-Isopropyl-2-sulfonamidoaniline.

    Oxidation: 3-Isopropyl-2-nitrosoaniline, 3-Isopropyl-2,4-dinitroaniline.

Scientific Research Applications

3-Isopropyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of rubber chemicals, corrosion inhibitors, and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting enzyme activity and protein function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Isopropyl-2-nitroaniline with structurally related nitroaniline derivatives, focusing on molecular properties, substituent effects, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound Not reported C₉H₁₂N₂O₂ 180.20 2-NO₂, 3-CH(CH₃)₂ Intermediate in organic synthesis
2-Nitroaniline 88-74-4 C₆H₆N₂O₂ 138.12 2-NO₂ Methemoglobinemia risk; dye synthesis
4-Nitroaniline 100-01-6 C₆H₆N₂O₂ 138.12 4-NO₂ Similar toxicity; chemical synthesis
4-Isocyano-2-nitro-N,N-dipropylaniline Not reported C₁₃H₁₆N₃O₂ 246.29 2-NO₂, 4-NC, N,N-di-propyl Isocyanide chemistry applications
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline 1233955-12-8 C₁₀H₁₃FN₂O₃ 240.22 2-F, 6-NO₂, N-(3-methoxypropyl) Fluorinated specialty chemical

Substituent Effects on Properties

  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. In this compound, the isopropyl group (weakly electron-donating via alkyl hyperconjugation) may slightly counteract the nitro group’s deactivating effect, altering reactivity compared to unsubstituted nitroanilines . Fluorine substituents (e.g., in 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline) introduce electronegativity, enhancing stability and altering solubility .
  • Steric and Solubility Considerations: The bulky isopropyl group in this compound increases lipophilicity, likely reducing water solubility compared to smaller analogs like 2-nitroaniline. This property may enhance its utility in non-polar reaction media or drug delivery systems. N,N-dipropyl and methoxypropyl groups (e.g., in compounds from and ) introduce steric hindrance and flexibility, impacting reaction kinetics and substrate binding in catalysis .

Toxicity and Handling

  • 2-Nitroaniline and 4-nitroaniline are known to cause methemoglobinemia and exhibit acute toxicity via dermal absorption or inhalation .
  • Fluorinated derivatives () may pose unique environmental risks due to the persistence of C-F bonds, though their specific toxicological profiles remain uncharacterized in the provided evidence .

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